
ZD-9379
Overview
Description
ZD 9379 is a potent, orally active, and brain-penetrant antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has shown significant neuroprotective effects, making it a valuable tool in neurological research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD 9379 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired biological activity. The detailed synthetic route is proprietary, but it typically involves the use of advanced organic synthesis techniques, including selective functional group transformations and purification steps to ensure high purity .
Industrial Production Methods
Industrial production of ZD 9379 would likely involve large-scale organic synthesis techniques, utilizing batch or continuous flow reactors to optimize yield and purity. The process would include stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
ZD 9379 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s pharmacokinetics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .
Scientific Research Applications
ZD 9379 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationships of NMDA receptor antagonists.
Biology: Helps in understanding the role of NMDA receptors in cellular processes and neurological functions.
Medicine: Investigated for its potential therapeutic effects in conditions like ischemic stroke, Alzheimer’s disease, and other neurodegenerative disorders.
Industry: Utilized in the development of new neuroprotective agents and as a reference compound in drug development .
Mechanism of Action
ZD 9379 exerts its effects by binding to the glycine site of the NMDA receptor, thereby inhibiting its activity. This inhibition prevents excessive calcium influx into neurons, which is a key factor in excitotoxicity and neuronal damage. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds
MK-801: Another NMDA receptor antagonist, but with different binding properties and side effect profiles.
Memantine: Used clinically for Alzheimer’s disease, it also targets NMDA receptors but with a different mechanism of action.
Ketamine: An NMDA receptor antagonist with anesthetic and antidepressant properties.
Uniqueness of ZD 9379
ZD 9379 is unique due to its high potency, oral bioavailability, and ability to penetrate the blood-brain barrier. These properties make it particularly valuable for research and potential therapeutic applications in neuroprotection .
Properties
IUPAC Name |
7-chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c1-9-7-11(27-2)4-6-14(9)23-19(26)15-16(18(25)22-23)21-13-8-10(20)3-5-12(13)17(15)24/h3-8H,1-2H3,(H,21,24)(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTDMIAVUUYOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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